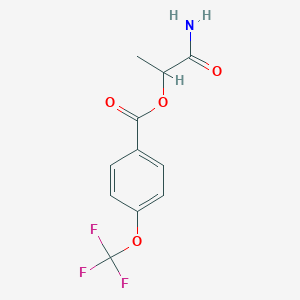![molecular formula C16H16ClN5S B7680736 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications.
作用機序
The mechanism of action of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves the inhibition of various enzymes and pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and tumor growth. Additionally, it has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in tumor growth.
Biochemical and Physiological Effects:
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as increase the production of anti-inflammatory cytokines such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species, which play a role in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and high selectivity for tumor cells. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline. One direction is the development of more potent analogs for use as therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored. Finally, its mechanism of action and potential use in combination therapies should be studied.
In conclusion, 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and pathways involved in tumor growth and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Further studies are needed to determine its safety and efficacy in humans and its potential use as a therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves a multi-step process that includes the reaction of 2-chloroquinoline with cyclopentyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction with thioacetic acid to form the desired compound.
科学的研究の応用
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S/c17-15-12(9-11-5-1-4-8-14(11)18-15)10-23-16-19-20-21-22(16)13-6-2-3-7-13/h1,4-5,8-9,13H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLPOWPZAZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)

![3-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B7680763.png)